molecular formula C13H14N2O B2406498 (Z)-N-(cyanomethyl)-3-(2-methylphenyl)but-2-enamide CAS No. 1355938-68-9

(Z)-N-(cyanomethyl)-3-(2-methylphenyl)but-2-enamide

Cat. No.: B2406498
CAS No.: 1355938-68-9
M. Wt: 214.268
InChI Key: ONHYTTNYSSCQDZ-UHFFFAOYSA-N
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Description

(Z)-N-(cyanomethyl)-3-(2-methylphenyl)but-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of an amide group attached to a carbon-carbon double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(cyanomethyl)-3-(2-methylphenyl)but-2-enamide typically involves the reaction of 2-methylphenylacetonitrile with an appropriate but-2-enamide derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a suitable solvent, like dimethylformamide. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(cyanomethyl)-3-(2-methylphenyl)but-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

(Z)-N-(cyanomethyl)-3-(2-methylphenyl)but-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (Z)-N-(cyanomethyl)-3-(2-methylphenyl)but-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Hydroxypropyl)-2-methyl-prop-2-enamide
  • N-Ethyl-N-(2-methylphenyl)but-3-enamide
  • (E)-N-[3-(Methylamino)propyl]-3-thiophen-2-yl)prop-2-enamide hydrochloride

Uniqueness

(Z)-N-(cyanomethyl)-3-(2-methylphenyl)but-2-enamide is unique due to its specific structural features, such as the presence of a cyanomethyl group and the (Z)-configuration of the double bond

Properties

IUPAC Name

(Z)-N-(cyanomethyl)-3-(2-methylphenyl)but-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-10-5-3-4-6-12(10)11(2)9-13(16)15-8-7-14/h3-6,9H,8H2,1-2H3,(H,15,16)/b11-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONHYTTNYSSCQDZ-LUAWRHEFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=CC(=O)NCC#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C(=C\C(=O)NCC#N)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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